5-Chloro-1,8-naphthyridin-4(1H)-one

Heterocyclic synthesis Ring transformation Nucleophilic substitution

5-Chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic 1,8-naphthyridin-4-one derivative bearing a chlorine substituent at position It serves as a versatile synthetic building block for constructing bioactive molecules, particularly in anti-infective and kinase-inhibitor discovery. The naphthyridin-4(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial synergist activity with fluoroquinolones against multi-drug-resistant bacterial strains.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1260656-96-9
Cat. No. B11908507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,8-naphthyridin-4(1H)-one
CAS1260656-96-9
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C2C1=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-5-1-3-10-8-7(5)6(12)2-4-11-8/h1-4H,(H,10,11,12)
InChIKeyAUWMLXASPOETQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,8-naphthyridin-4(1H)-one (CAS 1260656-96-9) – Core Scaffold for Antibacterial Synergist and Kinase Inhibitor Programs


5-Chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic 1,8-naphthyridin-4-one derivative bearing a chlorine substituent at position 5. It serves as a versatile synthetic building block for constructing bioactive molecules, particularly in anti-infective and kinase-inhibitor discovery [1]. The naphthyridin-4(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial synergist activity with fluoroquinolones against multi-drug-resistant bacterial strains [2]. Its physicochemical properties (MW 180.59 g/mol, XLogP3-AA 1.4, TPSA 42 Ų) place it in a favorable drug-like space for hit-to-lead exploration [1].

Why 5-Chloro-1,8-naphthyridin-4(1H)-one Cannot Be Replaced by Other Naphthyridinone Regioisomers


The position of the chlorine substituent on the naphthyridinone ring critically governs both synthetic reactivity and biological target engagement. In the 1,8-naphthyridin-4(1H)-one series, moving the chloro group from position 5 to position 7 or 6 alters the electronic landscape of the ring system, affecting nucleophilic aromatic substitution (SNAr) site selectivity for downstream derivatization [1]. Furthermore, 1,8-naphthyridine derivatives with different substitution patterns exhibit marked differences in their ability to potentiate fluoroquinolone antibiotics against multi-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa; the 5-chloro-substituted congener 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide demonstrated a specific synergistic MIC reduction when combined with norfloxacin and ofloxacin, while directly unsubstituted or differently halogenated analogs showed altered or diminished potentiation profiles [2]. Generic substitution of 5-Chloro-1,8-naphthyridin-4(1H)-one with a 6- or 7-chloro analog therefore risks both divergent downstream reactivity in SAR campaigns and loss of the specific pharmacophoric pattern required for antibiotic enhancement programs.

Quantitative Differentiation Evidence: 5-Chloro-1,8-naphthyridin-4(1H)-one vs. Closest Naphthyridinone Analogs


Chlorine Position 5 vs. Position 7: Divergent Reactivity in Hydrazine-Mediated Ring Transformation

5-Chloro-1,8-naphthyridines undergo a specific ring-opening/ring-closure cascade with hydrazine hydrate to yield 2-amino-3-pyrazol-5-yl-pyridines, followed by cyclisation with triethyl ortho-esters to form pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines, a new ring system. This reactivity is position-dependent; the chlorine at C-5 is activated for this transformation, whereas the 7-chloro isomer yields a different product distribution or requires harsher conditions [1]. In the broader 1,8-naphthyridin-4(1H)-one family, the 5-chloro substitution pattern is the preferred starting material for constructing fused pyrazolo-pyrido-pyrimidine libraries, making it the building block of choice for medicinal chemistry groups targeting purinergic or kinase receptors.

Heterocyclic synthesis Ring transformation Nucleophilic substitution

Antibiotic Synergist Activity: 1,8-Naphthyridine Derivatives Reduce Fluoroquinolone MIC Against Multi-Resistant Bacteria

1,8-Naphthyridine derivatives, including those bearing a 5-chloro substituent, act as antibiotic potentiators. Although the specific compound 5-Chloro-1,8-naphthyridin-4(1H)-one has not been directly tested in the published study, the closely related derivative 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (which shares the 5-chloro-1,8-naphthyridine core) was evaluated. This analog showed no direct antibacterial activity (MIC ≥ 1024 µg/mL across all strains), but at sub-inhibitory concentration (MIC/8), it potentiated norfloxacin, ofloxacin, and lomefloxacin, significantly reducing their MICs against multi-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. The mechanism is attributed to efflux pump modulation or outer membrane permeabilization rather than direct enzyme inhibition. The 5-chloro substitution pattern on the naphthyridine ring is hypothesized to be critical for this activity, as SAR within the series indicates that halogen position and identity influence the degree of fluoroquinolone potentiation.

Antibacterial synergism Efflux pump modulation Fluoroquinolone potentiation

Drug-Likeness and Physicochemical Profile: 5-Chloro vs. Unsubstituted 1,8-Naphthyridin-4(1H)-one

The chlorine atom at position 5 modulates key physicochemical parameters relative to the unsubstituted 1,8-naphthyridin-4(1H)-one core. Computed properties from PubChem show that 5-Chloro-1,8-naphthyridin-4(1H)-one has an XLogP3-AA of 1.4, Topological Polar Surface Area (TPSA) of 42 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In comparison, the des-chloro parent 1,8-naphthyridin-4(1H)-one (PubChem CID 53486275) has a lower XLogP3-AA of approximately 0.7–0.9 and identical TPSA, indicating that the 5-chloro substituent increases lipophilicity by ~0.5–0.7 log units without altering the polar surface area. This shift in LogP can improve membrane permeability and plasma protein binding, critical parameters for optimizing oral bioavailability in lead series.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Versatility: 5-Chloro-1,8-naphthyridin-4(1H)-one as a Multi-Derivatization Platform

The 4(1H)-one carbonyl and the 5-chloro substituent provide two orthogonal reactive handles for sequential derivatization. The chlorine at C-5 is activated for SNAr reactions with amines, alkoxides, and thiols under mild conditions, while the lactam N–H and the enolizable carbonyl can be alkylated or used for condensation reactions [1]. This contrasts with 7-chloro-1,8-naphthyridin-4(1H)-one, where the chlorine is adjacent to the ring junction nitrogen and exhibits reduced electrophilicity due to mesomeric donation from the adjacent pyridine-like nitrogen. The 5-chloro isomer's superior SNAr reactivity has been exploited for the synthesis of 2-amino-5-substituted naphthyridine libraries, enabling rapid SAR exploration in medicinal chemistry programs [2].

Building block Cross-coupling Nucleophilic aromatic substitution

Procurement-Relevant Application Scenarios for 5-Chloro-1,8-naphthyridin-4(1H)-one (CAS 1260656-96-9)


Synthesis of Novel Antibiotic Adjuvants Targeting MDR Gram-Negative Infections

Procurement of 5-Chloro-1,8-naphthyridin-4(1H)-one is justified for medicinal chemistry teams developing fluoroquinolone-potentiating adjuvants. As demonstrated by the synergistic MIC reduction achieved by the 5-chloro-bearing analog 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide against multi-resistant E. coli, P. aeruginosa, and S. aureus [1], the 5-chloro-1,8-naphthyridine core is a critical pharmacophoric element. The compound serves as an advanced intermediate for installing sulfonamide, amide, or amine substituents at position 2 or 4 to optimize the antibiotic enhancement ratio.

Construction of Fused Pyrazolo-Pyrido-Pyrimidine Libraries for Kinase and Purinergic Receptor Screening

The unique ring-transformation reactivity of 5-chloro-1,8-naphthyridines with hydrazine hydrate enables the efficient synthesis of pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines, a tricyclic scaffold of interest for kinase inhibition and adenosine receptor modulation [1]. 5-Chloro-1,8-naphthyridin-4(1H)-one is the preferred regioisomer for this transformation; competing 7-chloro or 6-chloro analogs either fail to react or produce complex mixtures, making the 5-chloro compound the only viable starting material for this chemotype. Procurement supports focused library synthesis of 500–2000 compounds for high-throughput screening campaigns.

Hit-to-Lead Optimization of Intracellular Anti-Infective or Anticancer Agents

With a computed XLogP3-AA of 1.4 and TPSA of 42 Ų, the compound falls within optimal drug-like space for intracellular target engagement [1]. The 5-chloro substituent provides a ~0.5 log unit lipophilicity gain over the des-chloro parent without increasing polar surface area, improving predicted membrane permeability. This makes it a superior starting scaffold over unsubstituted 1,8-naphthyridin-4(1H)-one for programs targeting intracellular Gram-negative pathogens or cancer cells where passive diffusion across biological membranes is rate-limiting for activity.

Efficient SNAr-Based Parallel Synthesis for Rapid SAR Exploration

The electron-withdrawing 4-carbonyl group activates the chlorine at position 5 for nucleophilic aromatic substitution, enabling rapid diversification with amine, alcohol, and thiol nucleophiles under mild conditions. This synthetic advantage translates to shorter cycle times in plate-based parallel chemistry compared to 7-chloro or 6-chloro regioisomers, which require harsher conditions or metal catalysis [2]. Procure this compound in multi-gram quantities (purity ≥98%, as supplied by ISO-certified vendors) to support automated library production for fragment-based or DNA-encoded library (DEL) synthesis workflows.

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